1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

Lipophilicity Drug-likeness Pharmacokinetics

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate (CAS 1353944-66-7) is a piperazine-1,2-dicarboxylate scaffold bearing a glycyl (aminoacetyl) substituent at the N4 position, a tert-butyloxycarbonyl (Boc) protecting group at N1, and a methyl ester at C2. With a molecular formula of C13H23N3O5 and an average mass of 301.34 Da, the compound is primarily utilized as a protected amino acid building block in medicinal chemistry and peptide mimetic synthesis.

Molecular Formula C13H23N3O5
Molecular Weight 301.34 g/mol
Cat. No. B7932118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate
Molecular FormulaC13H23N3O5
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)CN
InChIInChI=1S/C13H23N3O5/c1-13(2,3)21-12(19)16-6-5-15(10(17)7-14)8-9(16)11(18)20-4/h9H,5-8,14H2,1-4H3
InChIKeyRDIBFQDEIYIAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-tert-Butyl 2-O-Methyl 4-(2-Aminoacetyl)Piperazine-1,2-Dicarboxylate: A Protected Glycyl-Piperazine Building Block for Selective Synthetic Applications


1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate (CAS 1353944-66-7) is a piperazine-1,2-dicarboxylate scaffold bearing a glycyl (aminoacetyl) substituent at the N4 position, a tert-butyloxycarbonyl (Boc) protecting group at N1, and a methyl ester at C2. With a molecular formula of C13H23N3O5 and an average mass of 301.34 Da, the compound is primarily utilized as a protected amino acid building block in medicinal chemistry and peptide mimetic synthesis . Its chiral center at C2 enables enantioselective synthetic routes, distinguishing it from achiral piperazine derivatives .

Why 1-O-tert-Butyl 2-O-Methyl 4-(2-Aminoacetyl)Piperazine-1,2-Dicarboxylate Cannot Be Simply Replaced by Common In-Class Analogs


In-class piperazine dicarboxylate derivatives are not interchangeable building blocks because subtle variations in N-protecting groups, C2 esterification, and stereochemistry profoundly impact synthetic compatibility and downstream biological properties. The presence of a Boc group at N1 and a methyl ester at C2, combined with a free aminoacetyl moiety, creates a unique orthogonal protection pattern that enables selective deprotection and functionalization not possible with Cbz-protected or unesterified analogs [1]. Additionally, the compound's physicochemical profile—particularly its lipophilicity and molecular compactness—directly influences pharmacokinetic optimization in lead development, meaning that procurement decisions must be driven by specific structural requirements rather than generic class membership .

Quantitative Differentiation Evidence for 1-O-tert-Butyl 2-O-Methyl 4-(2-Aminoacetyl)Piperazine-1,2-Dicarboxylate Relative to Closest Analogs


Reduced Lipophilicity (LogP 0.83) Relative to the Benzyl Analog (LogP 1.45) Provides a Pharmacokinetically Favorable Starting Point

The target compound exhibits a predicted ACD/LogP of 0.83, significantly lower than the 1.45 LogP of the 1-O-benzyl analog (CAS 1353943-97-1). This ΔLogP of 0.62 translates to a roughly 4-fold difference in predicted octanol/water partition coefficient, positioning the tert-butyl variant within the favorable range for oral drug-likeness (LogP < 5) and CNS drug design (LogP 1–3) more comfortably than the benzyl congener . The lower lipophilicity is expected to reduce non-specific protein binding and improve aqueous solubility, critical factors in early-stage lead optimization .

Lipophilicity Drug-likeness Pharmacokinetics

Boc-Based Orthogonal Protection Strategy Enables Acid-Labile Deprotection Not Possible with Cbz-Protected Analogs

The N1-Boc group of the target compound is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the 1-O-benzyl analog requires catalytic hydrogenation (H₂, Pd/C) for deprotection. This orthogonality is critical when the substrate contains acid-sensitive functional groups, such as certain heterocycles, allyl ethers, or silyl ethers, that would be compromised under hydrogenation conditions [1][2]. The N4-glycyl (aminoacetyl) group remains intact under both deprotection schemes, preserving the integrity of the building block for subsequent conjugation [1].

Orthogonal protection Solid-phase synthesis Peptide mimetics

Lower Molecular Weight (301.34 Da) and Compact Structure Offer Synthetic Efficiency Advantages Over Heavier Benzyl Analog (335.36 Da)

The target compound's molecular weight of 301.34 Da is 34 Da lower than that of the 1-O-benzyl analog (335.36 Da), reflecting the replacement of the benzyl group with a compact tert-butyl moiety. This reduction in mass directly improves atom economy in multi-step syntheses, as the building block contributes less mass to the final product. In fragment-based drug discovery, lower molecular weight fragments (<300 Da) are preferred for efficient hit optimization; at 301 Da, the target compound approaches this ideal threshold more closely than the benzyl variant .

Molecular weight Synthetic efficiency Fragment-based drug design

Commercial Purity Specification of 98% Exceeds the Typical 97% Purity of the Closest Analog, Reducing Impurity-Related Risks

According to vendor datasheets, the target compound is supplied at a purity of 98%, while the 1-O-benzyl analog is typically listed at 97% purity. Although a 1% difference may appear marginal, in the context of multi-step synthesis—where impurities can propagate and generate complex by-product mixtures—this higher purity reduces purification burden and improves overall yield reproducibility .

Quality control Purity Reproducibility

Optimal Application Scenarios for 1-O-tert-Butyl 2-O-Methyl 4-(2-Aminoacetyl)Piperazine-1,2-Dicarboxylate Based on Quantitative Differentiation


Peptide Mimetic Lead Optimization Requiring Low Lipophilicity and a Boc-Protected Glycyl Piperazine Core

When a drug discovery program aims to maintain oral bioavailability (LogP < 5) or target the CNS (LogP 1–3), the target compound's LogP of 0.83 offers a markedly lower lipophilicity starting point compared to the benzyl analog (LogP 1.45). This minimizes the need for structural modifications to reduce lipophilicity, accelerating the hit-to-lead timeline .

Multi-Step Synthesis on Solid Support Requiring Orthogonal Deprotection

In solid-phase peptide synthesis, the Boc group can be selectively removed with TFA without cleaving the resin or affecting acid-stable linkers, a critical advantage over the Cbz group that requires hydrogenation incompatible with many solid supports [1][2].

Fragment-Based Drug Discovery Campaigns Aiming to Minimize Molecular Weight

With a molecular weight of 301.34 Da, the compound is closer to the fragment-like threshold (<300 Da) than the benzyl analog (335.36 Da). This makes it a better candidate for fragment growing or linking strategies where every Dalton matters for downstream oral bioavailability .

Parallel Library Synthesis Requiring Consistent High Purity Building Blocks

The 98% purity specification (vs. 97% for the benzyl analog) reduces the risk of impurity-induced variability in biological screening data, improving the reliability of SAR conclusions drawn from parallel synthesis libraries .

Quote Request

Request a Quote for 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.